molecular formula C26H33N3O7 B15186435 (E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol CAS No. 157596-04-8

(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

Cat. No.: B15186435
CAS No.: 157596-04-8
M. Wt: 499.6 g/mol
InChI Key: RIBHKWONJKTAMJ-BBLPQEPQSA-N
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Description

(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a carboxylic acid, an amino group, and a piperazine ring, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol involves several steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the (E)-but-2-enedioic acid: This can be achieved through the oxidation of but-2-ene using an oxidizing agent such as potassium permanganate.

    Synthesis of the 1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino group: This step may involve the condensation of cyclopenta[a]naphthalene with an appropriate amine under acidic conditions.

    Coupling of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine in the presence of a base.

    Final assembly: The final compound is assembled by linking the intermediate products through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, bases, acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the piperazine ring suggests that it could interact with biological receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests that it might have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, which can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedioic acid derivatives: Compounds with similar structures but different substituents on the but-2-enedioic acid backbone.

    Cyclopenta[a]naphthalene derivatives: Compounds with variations in the cyclopenta[a]naphthalene moiety.

    Piperazine derivatives: Compounds with different functional groups attached to the piperazine ring.

Uniqueness

(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is unique due to its combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

157596-04-8

Molecular Formula

C26H33N3O7

Molecular Weight

499.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H29N3O3.C4H4O4/c26-14-13-24-9-11-25(12-10-24)15-18(27)16-28-23-22-8-7-20-19-4-2-1-3-17(19)5-6-21(20)22;5-3(6)1-2-4(7)8/h1-6,18,26-27H,7-16H2;1-2H,(H,5,6)(H,7,8)/b23-22-;2-1+

InChI Key

RIBHKWONJKTAMJ-BBLPQEPQSA-N

Isomeric SMILES

C1C/C(=N/OCC(CN2CCN(CC2)CCO)O)/C3=C1C4=CC=CC=C4C=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC(=NOCC(CN2CCN(CC2)CCO)O)C3=C1C4=CC=CC=C4C=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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